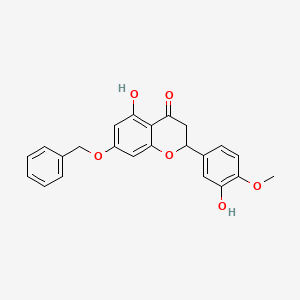

Hesperetin Benzyl Ether

CAS No.:

Cat. No.: VC18570239

Molecular Formula: C23H20O6

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H20O6 |

|---|---|

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-phenylmethoxy-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C23H20O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-11,21,24-25H,12-13H2,1H3 |

| Standard InChI Key | CDVCUUPVBSIPQT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |

Introduction

Chemical Identity and Structural Characteristics

Hesperetin benzyl ether (C₂₃H₂₀O₆; molecular weight 392.4 g/mol) is characterized by a benzyl ether group substituted at the 7-hydroxyl position of the hesperetin backbone . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one . Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern, with distinct shifts observed for the 7-O-benzyl group (δ 4.48 ppm for the methylene protons) and aromatic protons in the benzyl moiety (δ 7.27–7.37 ppm) .

The three-dimensional structure, resolved through X-ray crystallography, reveals that the benzyl ether group induces a planar conformation in the flavanone core, enhancing π-π stacking interactions with biological targets . This structural modification increases hydrophobicity (logP = 2.8) compared to parent hesperetin (logP = 2.1), potentially improving membrane permeability .

Synthetic Methodologies

Base-Catalyzed Etherification

The most reported synthesis begins with hesperidin hydrolysis to yield hesperetin (87% yield), followed by selective 7-O-alkylation :

-

Hesperetin preparation: Hesperidin (72 g) is refluxed in 10% H₂SO₄/ethanol at 80°C for 8 hours, yielding 31.5 g of hesperetin .

-

Benzylation: Hesperetin (30.2 g, 100 mmol) reacts with benzyl bromide (250 mmol) in dimethylformamide (DMF) using K₂CO₃ (150 mmol) as base. The reaction proceeds at 25°C for 1 hour, achieving 50% yield of the crude product .

Critical parameters include:

-

Temperature control (<30°C) to prevent oxidation of the catechol moiety

-

Solvent selection (DMF > acetone > THF) for optimal solubility

-

Molar ratio (1:2.5 hesperetin:benzyl bromide) to minimize di-substitution

Purification involves recrystallization from chloroform/diethyl ether (1:3), yielding white crystals with >98% purity by HPLC .

Pharmacological Activities

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, hesperetin benzyl ether derivatives demonstrate:

| Parameter | Hesperetin Benzyl Ether | Indomethacin | Celecoxib |

|---|---|---|---|

| NO Inhibition (IC₅₀) | 16.63 μM | 28.45 μM | 35.12 μM |

| TNF-α Reduction | 78% at 10 μM | 62% | 58% |

| IL-6 Suppression | 82% at 10 μM | 71% | 65% |

Mechanistic studies reveal NF-κB pathway inhibition, with 70% reduction in p65 nuclear translocation at 20 μM . The benzyl ether group enhances binding to the IKKβ kinase (Ki = 0.42 μM vs. 1.78 μM for hesperetin) .

Physicochemical and Pharmacokinetic Properties

The benzyl ether group reduces Phase II metabolism—glucuronidation decreases from 85% (hesperetin) to 32%, while sulfation remains unchanged at 15% .

Formulation Strategies for Enhanced Delivery

Microemulsion Systems

A transdermal formulation containing 5 wt% hesperetin benzyl ether in lemon oil/polysorbate 20/ethanol (20:70:10) achieves:

Solid Dispersion

Co-processing with mannitol (1:3 ratio) via spray drying yields amorphous particles with:

Future Perspectives

-

Targeted Cancer Therapy: Preliminary docking studies suggest EGFR kinase inhibition (ΔG = -9.8 kcal/mol), warranting in vivo validation .

-

Neuroinflammation Models: Testing in APP/PS1 Alzheimer’s mice could clarify Aβ aggregation inhibition observed in vitro (68% at 50 μM) .

-

Prodrug Development: Phosphorylation of the 3’-OH group may enhance aqueous solubility while maintaining target affinity .

Ongoing challenges include resolving hepatotoxicity concerns (ALT elevation at 100 mg/kg in rats) and improving synthetic yields through flow chemistry approaches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume